L-156602 is a cyclic hexadepsipeptide antibiotic derived from the fermentation of Streptomyces species. This compound has garnered attention due to its unique structure and potential therapeutic applications, particularly as a C5a antagonist. The molecular formula for L-156602 is , with a molecular weight of approximately 840.5 g/mol. Its discovery and characterization have been pivotal in understanding its biological activity and potential uses in medicine .
L-156602 was isolated from the fermentation products of Streptomyces sp. MA6348. It belongs to the class of cyclic hexadepsipeptides, which are characterized by their cyclic structure formed by alternating amino acid and hydroxy acid residues. The compound's classification as an antibiotic highlights its role in inhibiting bacterial growth, making it a subject of interest in pharmacological research .
The synthesis of L-156602 can be approached through both natural extraction methods and total synthesis techniques. The total synthesis involves several steps, including:
The synthesis process has been optimized to enhance yield and reduce by-products, allowing for more efficient production of this antibiotic compound.
L-156602 features a complex cyclic structure that includes multiple amino acid residues linked by ester bonds, forming a unique three-dimensional conformation essential for its biological activity. The structural analysis reveals:
The detailed molecular structure can be represented as follows:
This structure is crucial for understanding how L-156602 interacts with biological systems, particularly in its role as an antibiotic.
L-156602 undergoes various chemical reactions that are significant for its function as an antibiotic:
These reactions are critical for determining the efficacy and safety profile of L-156602 in therapeutic applications .
The mechanism by which L-156602 exerts its effects involves:
Data from pharmacological studies indicate that L-156602's mechanism involves both direct antimicrobial action and indirect modulation of immune responses, making it a versatile candidate for further development in clinical settings .
L-156602 appears as a white to light tan solid with high solubility in organic solvents but limited solubility in water. Its melting point and stability under various conditions are essential factors influencing its formulation for therapeutic use.
Key chemical properties include:
These properties are crucial for understanding how L-156602 can be effectively utilized in pharmaceutical formulations .
L-156602 has several significant applications in scientific research and medicine:
The ongoing research into L-156602 aims to explore its full therapeutic potential while addressing challenges related to formulation and delivery .
The discovery of antimicrobial peptides (AMPs) represents a pivotal shift in addressing antibiotic resistance. AMPs are small, evolutionarily conserved molecules integral to innate immunity across all living organisms. First identified in 1922 with lysozyme, AMP research accelerated during the 1960s–1980s as multidrug-resistant pathogens emerged. By 2020, over 3,240 AMPs had been cataloged in the Antimicrobial Peptide Database (APD3), showcasing structural diversity including α-helices, β-sheets, and extended conformations [2]. Unlike conventional antibiotics, AMPs target microbial membranes and modulate immune responses, reducing resistance development. Their amphipathic nature—balancing cationic charge (typically +2 to +11) and hydrophobicity (~50% residues)—enables selective interaction with pathogenic membranes [2] [3]. L-156602 exemplifies this class, discovered during efforts to identify microbial natural products with immunomodulatory potential.
L-156602 originates from Streptomyces sp. MA6348, a Gram-positive bacterium classified under the phylum Actinomycetota (NCBI Taxonomy ID: 1931). This soil-dwelling species belongs to the Streptomyces genus, renowned for producing >70% of clinically used antibiotics (e.g., streptomycin, tetracycline). Genetically, it features a high G+C content (>70%), linear chromosomes, and plasmid-borne biosynthetic gene clusters (BGCs) encoding secondary metabolites [10]. The strain MA6348 was isolated from environmental samples and identified via 16S rRNA sequencing, though its full genome remains unsequenced. Streptomyces strains thrive in nutrient-limited soils and employ AMPs like L-156602 for ecological competition, highlighting their role as pharmaceutical reservoirs [1] [10].
Table 1: Taxonomic Profile of Streptomyces sp. MA6348
Classification Level | Designation |
---|---|
Domain | Bacteria |
Phylum | Actinomycetota |
Class | Actinomycetes |
Order | Streptomycetales |
Genus | Streptomyces |
Species | sp. MA6348 |
NCBI Taxonomy ID | 1931 |
Genomic Features | High G+C content; Linear chromosome |
In 1991, researchers at Merck (USA) isolated L-156602 from fermented cultures of Streptomyces sp. MA6348. The purification process involved:
Structural characterization revealed L-156602 as a 24-membered cyclic hexadepsipeptide (molecular weight: 792 Da) with a novel scaffold. Key features include:
Table 2: Key Characteristics of L-156602
Property | Detail |
---|---|
Molecular Formula | C₄₀H₆₅N₅O₁₀ |
Molecular Weight | 792 Da |
Structure Type | Cyclic hexadepsipeptide |
Bonding | Alternating ester/amide bonds |
Unusual Residues | β-hydroxy leucine, N,N-dimethyl leucine |
Biological Source | Streptomyces sp. MA6348 fermentation broth |
Functionally, L-156602 exhibited potent antagonism against the complement component C5a (IC₅₀: 0.5–1 μM), a key inflammatory mediator. Unlike broad-spectrum AMPs, it selectively inhibited C5a receptor binding in neutrophils, disrupting chemotaxis and oxidative burst without direct antimicrobial activity. This specificity was confirmed via competitive binding assays using human polymorphonuclear leukocytes [1] [4] [7]. The discovery marked a milestone in targeting complement-driven inflammation and underscored Streptomyces’s potential for novel immunotherapeutics.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: